molecular formula C20H13Br B13716496 9-(3-Bromophenyl)anthracene

9-(3-Bromophenyl)anthracene

Cat. No.: B13716496
M. Wt: 333.2 g/mol
InChI Key: LBQBWZSTUKESHM-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)anthracene (CAS 859331-70-7) is an organic compound with the molecular formula C₂₀H₁₃Br and a molecular weight of 333.22 g/mol . This anthracene derivative is characterized by an anthracene core structure substituted with a 3-bromophenyl group, a feature that often enhances stability and influences photophysical properties for advanced research applications. As a polycyclic aromatic hydrocarbon (PAH) derivative, it serves as a valuable building block in organic electronic materials research, particularly in the development and synthesis of novel molecules for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) . The bromine atom acts as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing researchers to construct more complex, conjugated architectures. The compound is supplied as a solid and requires storage in a cool, dark place . This product is intended for research purposes only in a laboratory setting and is not certified for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13Br

Molecular Weight

333.2 g/mol

IUPAC Name

9-(3-bromophenyl)anthracene

InChI

InChI=1S/C20H13Br/c21-17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13H

InChI Key

LBQBWZSTUKESHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC=C4)Br

Origin of Product

United States

**structural Elucidation and Conformational Analysis Methodologies**

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, multi-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity within the 9-(3-Bromophenyl)anthracene molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the anthracene (B1667546) core and on the bromophenyl ring. For instance, the proton at position 10 of the anthracene core would not show any correlations, confirming its isolated nature, while the protons on the bromophenyl ring would exhibit a distinct coupling pattern characteristic of a 1,3-disubstituted benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached, and usually pre-assigned, protons. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment maps long-range (typically 2-3 bond) correlations between proton and carbon atoms. HMBC is crucial for piecing together the molecular skeleton. It would show correlations between the protons on the bromophenyl ring and the carbon atom at position 9 of the anthracene core, confirming the connectivity between the two ring systems. Similarly, correlations between the anthracene protons and various quaternary carbons would help in assigning these challenging signals.

Table 1: Predicted ¹H-¹³C HMBC Correlations for this compound This table is predictive and based on established principles of HMBC spectroscopy.

Proton (¹H)Correlated Carbons (¹³C) over 2-3 Bonds
Anthracene H1/H8C9a, C8a, C2/C7, C9
Anthracene H4/H5C4a, C10a, C3/C6, C10
Anthracene H10C4a, C10a, C4, C5, C8a, C9a
Bromophenyl H2'C9, C4', C6', C3'
Bromophenyl H4'C2', C6', C5', C3'

Solid-State NMR (ssNMR) provides valuable information on the structure, conformation, and dynamics of molecules in the solid phase. For π-conjugated systems like this compound, ssNMR can elucidate packing arrangements and intermolecular interactions that are absent in solution. nsf.govnih.govnsf.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of carbon-13 and other nuclei. The chemical shifts observed in ssNMR can differ from those in solution due to effects like π-π stacking. rsc.orgnih.gov By measuring internuclear distances and torsion angles, ssNMR can help define the relative orientation of the bromophenyl and anthracene rings in the crystal lattice, providing insights into the molecule's solid-state conformation. nsf.govnih.govnsf.gov

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₂₀H₁₃Br. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity. HRMS can distinguish the exact mass of C₂₀H₁₃⁷⁹Br from other potential formulas that might have the same nominal mass.

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (Da)
C₂₀H₁₃⁷⁹Br[M]⁺332.02006
C₂₀H₁₃⁸¹Br[M+2]⁺334.01801

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected parent ion. cedre.fr For this compound, the molecular ion ([C₂₀H₁₃Br]⁺˙) would be selected and subjected to collision-induced dissociation (CID). A primary and highly characteristic fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical (•Br), leading to the formation of a [C₂₀H₁₃]⁺ ion. nih.gov Further fragmentation of this ion would likely involve the sequential loss of acetylene (C₂H₂) units, which is a common fragmentation pattern for polycyclic aromatic hydrocarbons. youtube.com Analyzing these fragmentation patterns helps to confirm the structure of the parent molecule. cedre.frresearchgate.net

Table 3: Predicted MS/MS Fragmentation for this compound This table is predictive and based on established fragmentation patterns of related compounds.

Parent Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
332/334253•Br[9-Phenylanthracene]⁺
253226C₂H₂[C₁₈H₁₁]⁺
253252•H[C₂₀H₁₂]⁺˙

Vibrational Spectroscopic Approaches for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. smu.edusns.it For this compound, these techniques can confirm the presence of both the anthracene and the substituted phenyl moieties.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic bands between 1600 and 1400 cm⁻¹. The exact positions and intensities of these bands are diagnostic of the substitution pattern. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region, are particularly useful for confirming the substitution pattern on the aromatic rings.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some vibrational modes may be more active in one technique than the other due to selection rules. sns.it

Table 4: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data for related compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Aromatic C=C Stretch1600 - 1400FTIR, Raman nih.gov
In-plane C-H Bend1300 - 1000FTIR, Raman
Out-of-plane C-H Bend900 - 675FTIR
C-Br Stretch600 - 500FTIR, Raman

Fourier-Transform Infrared Spectroscopy (FT-IR) Methodologies

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique used to identify functional groups and probe the vibrational modes of a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, resulting in a unique spectral fingerprint.

While a specific, publicly available FT-IR spectrum for this compound has not been identified in the reviewed literature, the expected characteristic absorption bands can be inferred from the spectra of related anthracene derivatives rsc.orgresearchgate.net. The spectrum would be dominated by features arising from both the anthracene and the 3-bromophenyl moieties.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are expected between 1620 cm⁻¹ and 1450 cm⁻¹, characteristic of the conjugated anthracene and phenyl ring systems.

C-H In-plane and Out-of-plane Bending: These vibrations appear in the fingerprint region (below 1500 cm⁻¹). Specifically, the out-of-plane bending modes are sensitive to the substitution pattern on the aromatic rings.

C-Br Stretching: The vibration associated with the carbon-bromine bond is typically found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

For the parent compound, 9-bromoanthracene, FT-IR data has been recorded using both KBr wafer and Attenuated Total Reflectance (ATR) techniques, providing a foundational reference for the vibrational modes of the substituted anthracene core nih.gov.

Raman Spectroscopic Investigation

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum.

Specific Raman spectroscopic investigations for this compound are not detailed in the available literature. However, FT-Raman data for the related compound 9-bromoanthracene is available and provides insight into the vibrational characteristics of the brominated anthracene skeleton nih.govchemicalbook.com. The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric stretching modes of the aromatic rings.

X-ray Crystallographic Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern carleton.edu. This analysis allows for the complete determination of the molecular structure.

A solved crystal structure for this compound was not found in the surveyed crystallographic databases. However, the structures of closely related molecules, such as chalcone derivatives containing bromophenyl and anthracene units, have been elucidated and provide valuable insight into the likely conformation. For instance, in (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, the dihedral angle between the anthracene and the bromophenyl ring systems is a significant 83.58 (6)° nih.gov. This substantial twist is a common feature in 9-phenylanthracene derivatives, arising from the steric hindrance between the hydrogen atoms on the phenyl ring and the anthracene core. A similar non-planar conformation is therefore highly anticipated for this compound.

The table below summarizes crystallographic data for related bromophenyl-containing anthracene derivatives, illustrating common structural parameters.

Compound (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one nih.gov(E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one nih.gov9-(Bromoacetyl)anthracene researchgate.net
Chemical Formula C₂₃H₁₅BrOC₂₃H₁₅BrOC₁₆H₁₁BrO
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcaP2₁/cP2₁/n
a (Å) 7.8631 (1)5.3792 (1)9.188 (2)
b (Å) 20.0583 (3)19.1030 (4)8.218 (2)
c (Å) 20.7259 (3)16.3005 (4)16.628 (4)
β (°) ** 9095.944 (1)100.583 (15)
Volume (ų) **3268.90 (8)1666.02 (6)1234.1 (5)
Dihedral Angle 83.58 (6)° (between anthracene and bromophenyl rings)35.52 (7)° (between anthracene and bromophenyl rings)105.8 (1)° (angle between bromoacetyl group and anthracene ring)

Powder X-ray Diffraction for Bulk Crystalline Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is faster and more routine than SC-XRD and is used to identify crystalline phases, determine sample purity, and study polymorphism ucmerced.eduunits.it. The technique involves exposing a powdered sample, containing a vast number of randomly oriented microcrystals, to an X-ray beam. The resulting diffraction pattern of intensity versus diffraction angle (2θ) is a unique fingerprint for a specific crystalline solid units.it.

No powder X-ray diffraction patterns for this compound are available in the public domain. Such a pattern would be essential for routine identification, quality control of synthesized batches, and for studying potential different crystalline forms (polymorphs) of the compound.

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry provides theoretical insight into molecular structure and energetics, complementing experimental data. These methods are particularly useful for exploring conformational possibilities and understanding the electronic properties of molecules.

Ab Initio and Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. By approximating the solution to the Schrödinger equation, DFT can calculate the electronic structure and find the lowest energy conformation of a molecule in the gas phase researchgate.net.

While no specific computational studies focused solely on this compound were identified, the methodology is well-established for related systems. DFT calculations on 9,10-disubstituted anthracenes have shown that the rotation around the single bond connecting an aryl substituent to the anthracene core typically results in a global energy minimum when the two ring systems are nearly perpendicular (approximately 90°) rsc.org. This conformation minimizes steric repulsion while having a minimal impact on the electronic conjugation between the two moieties. Studies on similar molecules have frequently employed the B3LYP hybrid functional with basis sets such as 6-311++G(d,p) for accurate geometry optimization orientjchem.orgnih.gov.

A DFT geometry optimization of this compound would be expected to confirm a non-planar structure. The key output would be the dihedral angle between the plane of the anthracene core and the plane of the 3-bromophenyl ring, which is predicted to be significant, likely in the range of 80-90°, due to steric hindrance.

**electronic Structure and Spectroscopic Investigation Methodologies**

Theoretical Frameworks for Electronic Transition Analysis

Computational quantum chemistry provides indispensable tools for predicting and interpreting the electronic behavior of complex organic molecules. For compounds like 9-(3-Bromophenyl)anthracene, these methods are used to model excited states and understand the nature of electronic transitions that govern their optical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excited states of molecules. acs.org It offers a favorable balance between computational cost and accuracy, making it suitable for relatively large systems like substituted anthracenes. acs.orgresearchgate.net The methodology extends the principles of ground-state DFT to describe the response of a system to a time-dependent perturbation, such as an oscillating electric field from light, allowing for the calculation of electronic transition energies and other excited-state properties. nih.gov

In a typical TD-DFT calculation for this compound, the first step is to obtain an optimized ground-state geometry and electronic structure using DFT, often with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-31G(d)). youtube.com Subsequently, the TD-DFT calculation is performed on this optimized geometry to compute the vertical excitation energies, which correspond to the absorption maxima in an experimental UV-visible spectrum. The output provides a list of excited states, their energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each transition. youtube.com For anthracene (B1667546) derivatives, these transitions are typically π-π* in nature, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) located on the anthracene core. researchgate.netnih.gov

Table 4.1: Representative TD-DFT Calculation Parameters for Aromatic Molecules
ParameterTypical Value/ChoicePurpose
Method TD-DFTCalculation of electronic excited states.
Functional B3LYP, CAM-B3LYP, M06-2XApproximates the exchange-correlation energy. Choice affects accuracy.
Basis Set 6-31G(d), 6-311++G(d,p)Defines the set of functions used to build molecular orbitals.
Solvation Model PCM, SMDAccounts for the effect of a solvent on electronic transitions (optional).
Number of States 5-10Specifies the number of excited states to be calculated.

Configuration Interaction (CI) and Coupled Cluster (CC) are high-accuracy, wave-function-based methods used to solve the electronic Schrödinger equation. These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—than standard DFT and TD-DFT approaches.

CI improves upon the single-determinant Hartree-Fock approximation by expressing the electronic wave function as a linear combination of different electronic configurations (Slater determinants), including the ground state and various excited states. Truncated CI methods like CISD (Configuration Interaction with Singles and Doubles) are commonly used, though they are not size-extensive, which can be a limitation.

Coupled Cluster (CC) theory offers an alternative and often preferred approach that is size-extensive at any level of truncation. The CC wave function is described by an exponential operator acting on the Hartree-Fock reference determinant. The most common implementation, CCSD (Coupled Cluster with Singles and Doubles), provides a robust description of electron correlation. For even higher accuracy, perturbative triples corrections can be added, as in the CCSD(T) method, which is often considered the "gold standard" in quantum chemistry for single-reference systems. acs.org Due to their high computational cost, these methods are often used to benchmark the results obtained from more economical methods like TD-DFT for smaller, representative polycyclic aromatic hydrocarbons. acs.org

Photoelectron Spectroscopic Techniques for Electronic Level Determination

Photoelectron spectroscopy involves irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons. This provides direct experimental information about the electronic energy levels within a material.

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of the valence region. wikipedia.orgkratos.com The sample is irradiated with a low-energy ultraviolet photon source, typically a helium discharge lamp emitting He I (21.22 eV) or He II (40.8 eV) radiation. kratos.com The energy of the incident photon is sufficient to ionize electrons from the outermost molecular orbitals.

According to the photoelectric effect, the binding energy (BE) of the electron can be determined from the kinetic energy (KE) of the emitted photoelectron and the photon energy (hν): BE = hν - KE. The resulting UPS spectrum consists of a series of peaks, where each peak corresponds to the ionization of an electron from a specific valence molecular orbital. wikipedia.org For a molecule like this compound, the peaks at the lowest binding energies correspond to the ionization from the highest occupied π-orbitals, providing a direct measurement of the HOMO level. High-resolution spectra can also reveal fine structure due to molecular vibrations, aiding in the assignment of orbitals. acs.org Studies on substituted anthracenes have shown that the position and type of substituent systematically shift the ionization potentials of the π-orbitals. acs.org

X-ray Photoelectron Spectroscopy (XPS) operates on the same principle as UPS but uses higher-energy X-ray sources (e.g., Al Kα at 1486.6 eV). This higher energy allows for the ejection of core-level electrons, which are unique to each element. XPS is therefore a primary technique for determining the elemental composition of a sample and the chemical environment (oxidation state) of the atoms. azom.com

For this compound, an XPS survey scan would confirm the presence of carbon and bromine. High-resolution scans of specific regions would provide detailed chemical state information.

C 1s Region: The carbon 1s spectrum would show a main peak corresponding to the aromatic C-C and C-H bonds, typically around 284.8 eV. A smaller, chemically shifted component at a slightly higher binding energy (approx. 285.8 eV) would be expected for the carbon atom directly bonded to the electronegative bromine atom. azom.com

Br 3d Region: The bromine 3d spectrum is characteristic and appears as a doublet due to spin-orbit coupling (Br 3d₅/₂ and Br 3d₃/₂), with a defined energy separation (≈1.05 eV) and intensity ratio. azom.comthermofisher.com For an organic bromide, the Br 3d₅/₂ peak is typically observed in the range of 69-71 eV. The precise binding energy can confirm that the bromine is covalently bonded to a carbon atom and is in the -1 oxidation state. researchgate.net

Table 4.2: Expected XPS Binding Energies for this compound
ElementOrbitalExpected Binding Energy (eV)Information Provided
CarbonC 1s~284.8Aromatic C-C / C-H bonds
CarbonC 1s~285.8C-Br bond
BromineBr 3d₅/₂~70-71Elemental and chemical state of Bromine
BromineBr 3d₃/₂~71-72Spin-orbit split partner of Br 3d₅/₂

Steady-State Photoluminescence Spectroscopic Methodologies

Steady-state photoluminescence (PL) spectroscopy is a fundamental technique used to characterize the emissive properties of fluorescent materials. The process involves exciting a sample with a continuous beam of light at a specific wavelength (typically corresponding to an absorption maximum) and measuring the resulting emission spectrum. omlc.org

For a solution of this compound, the sample is placed in a quartz cuvette and excited by a light source, such as a xenon arc lamp, passed through a monochromator. The emitted light, collected at a 90-degree angle to minimize interference from the excitation source, is passed through a second monochromator and detected by a photomultiplier tube. The resulting spectrum plots emission intensity versus wavelength. omlc.org Key parameters obtained from a PL spectrum include the emission maxima (λₑₘ), the Stokes shift (the energy difference between the absorption and emission maxima), and the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. researchgate.net Anthracene and its derivatives are known for their strong blue fluorescence, often with a distinct vibronic structure in the emission spectrum corresponding to vibrational energy levels in the ground electronic state. mdpi.com The presence of the bromophenyl group can influence the emission properties through electronic effects and the heavy-atom effect, which can potentially increase intersystem crossing to the triplet state and affect the fluorescence efficiency.

Table 4.3: Representative Photophysical Data for Related Anthracene Compounds
CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Solvent
Anthracene355383, 405, 428--
9-Bromoanthracene370~400-450--
9-Phenylanthracene--0.53Cyclohexane
2-(Naphthalen-2-yl)anthracene369409, 432, 4580.40Toluene

Fluorescence Spectroscopy Techniques

Fluorescence spectroscopy is a primary tool for characterizing the emissive properties of aromatic compounds like this compound. This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Key parameters obtained from steady-state fluorescence measurements include the emission maximum (λem), the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process.

For anthracene derivatives, the emission spectra typically show well-resolved vibronic structures, characteristic of the π–π* transitions of the anthracene core. The position of the emission peaks and the quantum yield can be influenced by the nature and position of substituents. For instance, studies on various 9,10-disubstituted anthracenes have shown that both electron-donating and electron-withdrawing groups can alter the fluorescence properties. While specific data for this compound is not extensively detailed in the provided search results, the general methodology involves dissolving the compound in a suitable solvent and recording its emission spectrum using a spectrofluorometer. Anthracene itself is often used as a reference standard in determining the relative quantum yields of its derivatives researchgate.net.

Phosphorescence Spectroscopy Techniques

Phosphorescence spectroscopy investigates the emission from the triplet excited state (T1) to the singlet ground state (S0). This process is spin-forbidden, resulting in longer emission lifetimes compared to fluorescence. The presence of a heavy atom, such as bromine in this compound, is known to enhance spin-orbit coupling. This enhancement can facilitate intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), potentially increasing phosphorescence efficiency.

Phosphorescence measurements are typically performed at low temperatures (e.g., 77 K in a cryogenic solvent) to minimize non-radiative decay pathways from the long-lived triplet state. The resulting spectra provide information on the energy of the T1 state. Studies on related brominated aromatic compounds, such as 9-(3-bromophenyl)-9H-carbazole, have utilized phosphorescence spectra recorded at 77 K to investigate their triplet state properties doi.org.

Time-Resolved Spectroscopic Methodologies for Excited-State Dynamics

Time-resolved spectroscopy is essential for understanding the dynamic processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and fluorescence decay.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on ultrafast timescales (femtoseconds to nanoseconds). A short "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption. This allows for the direct observation of excited-state absorption, ground-state bleaching, and stimulated emission.

In the context of anthracene derivatives, fs-TA can reveal the dynamics of processes like structural relaxation and the formation of charge-transfer states. For example, studies on related molecules have used this technique to follow the decay of the initially excited state and the rise of subsequent states, providing kinetic data on these transformations nih.gov.

Nanosecond Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes, typically in the picosecond to nanosecond range edinst.comresearchgate.net. The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. A histogram of these arrival times yields the fluorescence decay profile, from which the fluorescence lifetime (τf) can be determined edinst.com.

This parameter is crucial as it represents the average time the molecule spends in the excited singlet state before returning to the ground state. For anthracene derivatives, TCSPC is a standard method to quantify how substituents affect the excited-state lifetime, which is directly related to the competition between radiative (fluorescence) and non-radiative decay pathways researchgate.net.

Photoluminescence Quenching Studies and Kinetic Analysis

Photoluminescence quenching studies are performed to understand the interaction of an excited fluorophore with other molecules, known as quenchers. These processes can decrease the fluorescence intensity and are typically analyzed using the Stern-Volmer equation. The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex) chalcogen.ro.

By systematically adding a quencher to a solution of this compound and monitoring the decrease in fluorescence intensity, one can determine the quenching rate constants. This provides insight into the accessibility of the excited state to other species in solution. For example, N,N-dimethylaniline has been used as an electron donor to quench the fluorescence of related anthracene derivatives, allowing for the study of photoinduced electron transfer processes nih.gov. Kinetic analysis of the quenching data can reveal the efficiency and mechanism of these bimolecular interactions mdpi.com.

Electrochemistry and Redox Behavior Methodologies

Cyclic voltammetry (CV) is the most common electrochemical technique used to investigate the redox behavior of molecules like this compound. By measuring the current response to a triangular potential sweep, CV can determine the oxidation and reduction potentials of a compound.

These electrochemical potentials are fundamentally important as they can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) rsc.orgstackexchange.com. The HOMO level is typically correlated with the onset of the first oxidation potential, while the LUMO level can be estimated from the onset of the reduction potential or by combining the HOMO energy with the optical bandgap determined from absorption spectroscopy rsc.orgcore.ac.uk. These energy levels are critical for designing materials for electronic applications, as they govern charge injection and transport properties researchgate.netresearchgate.net.

Below is a table summarizing the methodologies and the key information they provide.

Methodology Technique Key Information Obtained
Steady-State Spectroscopy Fluorescence SpectroscopyEmission Maxima (λem), Stokes Shift, Fluorescence Quantum Yield (Φf)
Phosphorescence SpectroscopyEnergy of the Triplet State (ET1), Phosphorescence Lifetime
Time-Resolved Spectroscopy Femtosecond Transient AbsorptionUltrafast excited-state dynamics, observation of transient species
Nanosecond TCSPCFluorescence Lifetime (τf)
Photoluminescence QuenchingQuenching mechanism, Stern-Volmer constants, bimolecular rate constants
Electrochemistry Cyclic VoltammetryOxidation/Reduction Potentials, HOMO/LUMO energy levels

Cyclic Voltammetry and Differential Pulse Voltammetry Techniques

While specific experimental data for this compound is not extensively available in the public literature, the application of cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to similar 9,10-disubstituted anthracene derivatives provides a framework for understanding its likely electrochemical behavior.

Cyclic voltammetry is a powerful technique for determining the redox potentials of a molecule. For aromatic compounds like anthracene derivatives, the first oxidation and reduction potentials are of particular interest as they correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. These potentials can be used to estimate the HOMO and LUMO energy levels using empirical relationships.

In a typical CV experiment for an anthracene derivative, a solution of the compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) is scanned over a potential range. The resulting voltammogram would be expected to show reversible or quasi-reversible oxidation and reduction peaks. The positions of these peaks provide the formal redox potentials.

Differential pulse voltammetry is a more sensitive technique that can be used to obtain more accurate measurements of redox potentials, especially for irreversible or closely spaced redox events. DPV measures the current just before and at the end of a potential pulse, and the difference in current is plotted against the potential. This results in a peak-shaped output that is directly proportional to the concentration of the analyte.

For this compound, it is anticipated that the bromo- and phenyl- substituents at the 9- and 10-positions of the anthracene core would influence its electronic properties and, consequently, its electrochemical behavior. The electron-withdrawing nature of the bromo group and the aromatic nature of the phenyl group would likely shift the redox potentials compared to unsubstituted anthracene.

Table 1: Anticipated Electrochemical Data for this compound (Hypothetical)

Technique Parameter Expected Value
Cyclic Voltammetry First Oxidation Potential (Eox) Data not available
First Reduction Potential (Ered) Data not available
Differential Pulse Voltammetry Peak Oxidation Potential (Epa) Data not available

Spectroelectrochemistry for Real-Time Electronic Structure Changes

Spectroelectrochemistry combines spectroscopic measurements (typically UV-Vis-NIR absorption or fluorescence spectroscopy) with electrochemistry. This technique allows for the in-situ characterization of the electronic structure of electrochemically generated species, such as radical cations and anions.

In a spectroelectrochemical experiment involving this compound, the compound would be placed in a thin-layer electrochemical cell that allows for both electrochemical control and spectroscopic monitoring. As the potential is swept to initiate oxidation or reduction, the corresponding changes in the absorption or emission spectrum are recorded in real-time.

Upon oxidation of this compound to its radical cation, new absorption bands are expected to appear in the visible or near-infrared region, which are characteristic of the electronic transitions within the oxidized species. Similarly, the formation of the radical anion upon reduction would also lead to a distinct set of absorption features. The analysis of these spectral changes provides valuable information about the electronic structure of the charged species and the stability of the redox states.

The combination of these advanced electrochemical and spectroelectrochemical methods would provide a detailed picture of the electronic landscape of this compound, which is essential for tailoring its properties for specific applications in organic electronics. However, it is important to note that specific experimental data for this compound remains to be reported in the scientific literature.

**reactivity and Derivatization Studies of 9 3 Bromophenyl Anthracene**

Post-Synthetic Functionalization Strategies

Post-synthetic functionalization of 9-(3-bromophenyl)anthracene offers a powerful approach to modify its properties and create novel materials. The presence of both a reactive bromine atom and an extended aromatic system provides multiple avenues for further chemical elaboration.

The bromine atom on the phenyl ring of this compound is a key handle for a variety of transformations. While direct further bromination of the anthracene (B1667546) core is a possibility, functionalization at the existing bromine site is a more controlled and widely utilized strategy. One of the most common approaches is the conversion of the aryl bromide to an organometallic reagent, such as a Grignard or organolithium species, which can then be reacted with a wide range of electrophiles.

Additionally, the bromine can be replaced through various transition metal-catalyzed cross-coupling reactions, as will be discussed in the following section. Another potential pathway involves nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of activating groups.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and is particularly well-suited for the derivatization of this compound at the bromine position. This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents, leading to the creation of extended π-conjugated systems with tailored electronic and photophysical properties. yonedalabs.comacs.org

The general reaction scheme involves the use of a palladium catalyst, a base, and a suitable solvent. libretexts.org The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and outcome of the coupling. yonedalabs.com For instance, palladacycle catalysts have been shown to be highly efficient for the selective monoarylation of 9,10-dibromoanthracene. acs.org

Reactant 1 Reactant 2 Catalyst Base Solvent Product Reference
This compound Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol (B145695)/Water 9-(3-Arylphenyl)anthracene mdpi.com
9-Bromo-10-phenylanthracene Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 9,10-Diphenylanthracene mdpi.com
9-Bromo-10-phenylanthracene 4-Methoxybenzeneboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 9-(4-Methoxyphenyl)-10-phenylanthracene mdpi.com

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving bromoanthracene derivatives, which are analogous to the expected reactivity of this compound.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds, including anthracene derivatives. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed to facilitate the cleavage of C-H bonds and the subsequent formation of new carbon-carbon or carbon-heteroatom bonds.

For this compound, the most likely positions for C-H activation on the anthracene core would be the electronically rich 1, 4, 5, and 8 positions, as the 9 and 10 positions are already substituted. The regioselectivity of C-H activation can be influenced by various factors, including the choice of catalyst, directing groups, and reaction conditions.

Electrophilic Aromatic Substitution Reactions

The anthracene nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions due to its high electron density. The positions 9 and 10 are the most reactive sites for electrophilic attack. This preference is attributed to the formation of a more stable carbocation intermediate (arenium ion) where the aromaticity of two of the three rings is preserved.

In the case of this compound, the 9-position is already substituted. The 10-position remains a highly favorable site for electrophilic attack. The 3-bromophenyl substituent at the 9-position will exert a deactivating and meta-directing effect on its own ring, but its influence on the regioselectivity of substitution on the anthracene core is less direct. However, the electron-withdrawing nature of the bromine atom may slightly deactivate the entire molecule towards electrophilic attack compared to unsubstituted anthracene.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, bromination of 9,10-dibromoanthracene has been shown to proceed to give hexabrominated products under certain conditions. nih.gov

Nucleophilic Substitution Reactions and Potential Pathways

Nucleophilic substitution at an aryl bromide, such as in this compound, is generally challenging due to the high electron density of the aromatic ring. However, under specific conditions, these reactions can be achieved. One common method is the use of copper-catalyzed reactions, such as the Ullmann condensation, which allows for the substitution of the bromine atom with nucleophiles like amines, alkoxides, and cyanides.

For instance, copper-assisted nucleophilic substitution of tribromoanthracene with cyanide ions has been reported to afford the corresponding cyano derivative. nih.gov This suggests that a similar transformation could be possible for this compound, providing a route to introduce nitrogen-containing functional groups.

Another potential pathway for nucleophilic substitution is through the formation of an aryne intermediate, although this typically requires very strong bases and harsh reaction conditions.

Polymerization Reactions and Macromolecular Integration Strategies

The integration of the this compound moiety into macromolecular structures is primarily driven by the unique photophysical properties of the anthracene core, making it a desirable building block for advanced materials like organic light-emitting diodes (OLEDs) and sensors. nih.gov The bromo- and phenyl-substituents on the anthracene core provide versatile handles for various polymerization and derivatization strategies. The bromine atom, in particular, is a key functional group for metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers.

One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. thieme-connect.comsemanticscholar.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron reagent and an organic halide. researchgate.net In this context, this compound can act as a monomer. By converting the molecule into a diboronic acid or ester derivative, it can undergo polymerization with a dihaloaromatic comonomer. Conversely, the bromo-functionality can be directly coupled with a diboronic acid comonomer. This approach allows for the creation of well-defined poly(arylene-anthracenylene) structures, where the anthracene unit is integrated into the polymer backbone, contributing to its electronic and emissive properties. The synthesis of various 9,10-diarylanthracenes via Suzuki-Miyaura coupling has been well-documented, demonstrating the feasibility of this strategy for building complex architectures. researchgate.net Tandem polymerization strategies, such as a combined Suzuki polymerization and Heck cyclization, have also been developed to create rigid, ladder-type conjugated polymers from functionalized aromatic monomers. mdpi.com

Another strategy for macromolecular integration involves using anthracene derivatives as end-capping agents to control polymer molecular weight and impart specific functions. For instance, in the synthesis of poly(p-phenyleneethynylene)s, 9-bromo-10-phenylethynylanthracene has been used as an end-capper. mit.edu In these polymers, the anthracene units act as efficient energy traps; the polymer backbone absorbs light and transfers the energy to the terminal anthracene groups, which then emit light at a longer wavelength. mit.edu This energy transfer mechanism is highly efficient, with studies showing that approximately 95% of the absorbed energy can be transferred to the end groups. mit.edu This demonstrates a powerful method for tuning the emission color of electroluminescent polymers. instras.com

The following table summarizes potential polymerization strategies involving this compound and related compounds.

Polymerization StrategyRole of Anthracene UnitKey Reaction TypePotential Polymer Properties
Chain-growth PolymerizationMonomer in backboneSuzuki-Miyaura CouplingConjugated, Electroluminescent, Thermally Stable
End-cappingFunctional end-groupSuzuki or Sonogashira CouplingControlled Molecular Weight, Tunable Emission (Energy Transfer)
Pendant Group AttachmentSide-chain functionalityGrafting to polymer backbonePhotosensitive, Blue-light Emission
Tandem PolymerizationMonomer for ladder-polymersSuzuki Coupling / Heck CyclizationRigid, Planar Structure, High Thermal Stability

Mechanistic Investigations of Novel Reaction Pathways

The reactivity of the this compound molecule is governed by the interplay between the extended π-system of the anthracene core and the electronic effects of its substituents. Mechanistic studies of reactions involving substituted anthracenes are crucial for controlling product formation and designing new synthetic pathways.

Diels-Alder Cycloaddition: The anthracene core can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The reaction occurs across the central 9 and 10 positions. youtube.commnstate.edu The mechanism is typically a concerted, single-step process, although the transition state can be symmetric or asymmetric depending on the substituents on both the diene and the dienophile. orientjchem.org Computational studies using Density Functional Theory (DFT) are frequently employed to explore the regioselectivity and reaction mechanism. researchgate.net For 9-substituted anthracenes, the electronic nature of the substituent significantly influences the reaction rate and the preferred stereochemistry of the product. Electron-donating groups at the 9-position, such as a methyl group, have been shown to increase the reaction rate compared to unsubstituted anthracene. csp.edu Conversely, electron-withdrawing groups tend to decrease the rate. csp.edu The phenyl group at the 9-position in this compound would be expected to influence the frontier molecular orbitals (HOMO/LUMO) of the anthracene diene system, thereby affecting the kinetics and selectivity of its cycloaddition reactions.

Photochemical [4+4] Cycloaddition: A characteristic reaction of many anthracene derivatives is photodimerization upon irradiation with UV light. mdpi.com This is a [4+4] cycloaddition reaction between two anthracene molecules, forming a dimer linked by new bonds at the 9,10- and 9',10'- positions. The reaction proceeds from an excited singlet state of one monomer reacting with a ground-state monomer. mdpi.com The kinetics of this process can be complex, especially in the solid state, where reaction progress can be spatially heterogeneous, sometimes showing sigmoidal behavior where the reaction rate accelerates over time. rsc.org This has been attributed to the cooperative nature of the reaction within the crystal lattice, where the conformational changes required for the reaction influence the reactivity of neighboring molecules. rsc.org

Metal-Catalyzed Cross-Coupling: The mechanism of the Suzuki-Miyaura reaction, vital for the derivatization and polymerization discussed previously, follows a well-established catalytic cycle. semanticscholar.orgyoutube.com The cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (or ester) reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com The efficiency of this cycle is highly dependent on the choice of palladium catalyst, ligands, base, and solvent. researchgate.net Palladacycles have been shown to be particularly efficient catalysts for sequential Suzuki couplings of dibromoanthracene, allowing for the one-pot synthesis of complex, asymmetrically substituted anthracene derivatives for OLED applications. nih.govacs.org

**integration Strategies and Role in Advanced Organic Materials and Devices**

Molecular Design Principles for Optoelectronic Applications

The design of organic molecules for optoelectronic applications hinges on the precise control of their electronic energy levels, charge transport characteristics, and solid-state morphology. The anthracene (B1667546) core provides a foundation of high luminescence and good charge carrier mobility, while the substituted phenyl ring offers a versatile point for chemical modification.

Donor-acceptor (D-A) architectures are a fundamental design strategy for tuning the optoelectronic properties of organic materials. In such systems, electron-donating and electron-accepting moieties are linked, often through a π-conjugated bridge. This arrangement can lead to intramolecular charge transfer (ICT) upon excitation, which significantly influences the emission color and efficiency of the material.

The 9-(3-Bromophenyl)anthracene unit can serve as a key building block in D-A molecules. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the straightforward introduction of various donor or acceptor groups. For instance, the 3-bromophenyl group can be coupled with electron-donating moieties like carbazole (B46965) or triphenylamine (B166846) derivatives to create D-A structures where the anthracene core acts as a π-bridge and part of the acceptor unit. The position of the bromo group at the meta position of the phenyl ring, as in this compound, can lead to a more twisted conformation between the phenyl and anthracene rings compared to the para-substituted isomer. This twisting can disrupt π-conjugation to some extent, which can be a useful tool in molecular engineering.

Molecular engineering allows for the fine-tuning of the emission wavelengths of organic materials. For anthracene derivatives, the emission color can be shifted from blue to green and even into the orange-red region by extending the π-conjugation or by introducing electron-donating or -withdrawing groups.

The 3-bromo position on the phenyl ring of this compound offers a specific vector for molecular modification. By replacing the bromine atom with various aromatic or heterocyclic groups, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule can be systematically altered. This, in turn, modifies the energy gap and, consequently, the emission color.

For example, attaching strong electron-donating groups can raise the HOMO level, leading to a red-shift in the emission spectrum. Conversely, the introduction of electron-withdrawing groups can lower the LUMO level, also resulting in a red-shift. The specific substitution at the 3-position influences the spatial arrangement of the attached groups, which can affect the degree of electronic communication with the anthracene core and thus the ultimate emission properties. While specific data for this compound derivatives is limited in publicly available research, the principles of molecular engineering suggest its potential as a versatile precursor for a range of emitters.

Application in Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Anthracene derivatives are a well-established class of materials for OLEDs due to their high fluorescence quantum yields and good thermal stability nih.gov. They can be employed as emitters, hosts, or charge-transporting materials. The functionalization of the anthracene core, as in this compound, is a key strategy to optimize their performance in OLED devices.

The emitter layer is the heart of an OLED, where electroluminescence occurs. The design of materials for this layer focuses on achieving high efficiency, color purity, and operational stability. This compound can be envisioned as a precursor for emitter materials. Through chemical modification at the bromine site, it is possible to synthesize emitters with tailored emission colors and improved performance.

For instance, the introduction of bulky side groups can prevent intermolecular π-π stacking in the solid state, which often leads to aggregation-caused quenching (ACQ) of the emission. The meta-substitution pattern of the bromo group in this compound may inherently promote a more twisted molecular structure, which can contribute to reducing aggregation and enhancing solid-state luminescence.

A study on anthracene derivatives with carbazole moieties as side groups revealed that rigid and bulky substituents lead to high glass-transition temperatures and strong blue emission in non-doped OLEDs researchgate.net. This underscores the importance of molecular architecture in achieving high-performance emitter materials. While this study did not specifically use this compound, it provides a clear design principle that could be applied to its derivatives.

Table 1: Comparison of Anthracene Derivatives in OLEDs

Compound/SystemRoleEmission ColorMax. EQE (%)CIE Coordinates (x, y)Reference
tCz9PhAnt-based deviceEmitterBlue2.1 (cd/A)Not Specified researchgate.net
CN-PAI-InCzEmitterBlue3.31(0.155, 0.099) rsc.org
mCz-TAn-CNEmitterDeep-Blue7.03(0.14, 0.12)Not specified in snippet
m2Cz-TAn-CNEmitterBluer7.28(0.14, 0.09)Not specified in snippet

In many high-efficiency OLEDs, the emitter is dispersed in a host material to form a host-guest system. The host material facilitates charge transport and energy transfer to the guest emitter, while also preventing aggregation of the emitter molecules. The selection of a suitable host-guest pair is crucial for optimizing device performance.

Derivatives of this compound could potentially be used as either the host or the guest in such systems. As a host, a material derived from it would need to have a wider energy gap than the guest emitter to ensure efficient energy transfer. As a guest, its concentration in the host matrix would be optimized to balance efficient light emission and the avoidance of concentration quenching.

Machine learning studies have been employed to identify suitable host-guest systems in green TADF-based OLEDs by matching their energy levels rsc.org. Such computational approaches could be valuable in predicting the potential performance of this compound derivatives in host-guest systems, even before their synthesis and experimental characterization.

Advanced Molecular Probes and Imaging Agents

Fluorophore Design for Biological Imagingnih.govmdpi.com

Anthracene and its derivatives are well-established fluorophores, valued for their high fluorescence quantum yields and sensitivity to the local environment. mdpi.comresearchgate.net The design of novel fluorophores for biological imaging often involves modifying a core scaffold like anthracene to tune its spectral properties, enhance cellular uptake, and direct it to specific organelles.

While research specifically detailing this compound as a biological imaging agent is not extensively available, the introduction of a bromophenyl group at the 9-position is expected to significantly modulate the photophysical properties of the anthracene core. The substitution can lead to changes in the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org The electron-withdrawing nature of the bromine atom, coupled with the bulky phenyl ring, can influence the energy levels of the frontier molecular orbitals, potentially leading to red-shifted absorption and emission spectra compared to unsubstituted anthracene. This is a desirable feature in biological imaging as it can help to minimize interference from autofluorescence of biological tissues.

Furthermore, the lipophilic character imparted by the phenyl ring could facilitate the molecule's passage across cell membranes. For instance, other novel anthracene derivatives have been shown to effectively stain cellular compartments. rsc.org

Table 1: Comparison of Photophysical Properties of Selected Anthracene Derivatives for Biological Imaging

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Application Note
Anthracene~360~402~0.27Parent compound, blue fluorescence.
Anthracene-guanidine derivative (AG)368520Not reportedForms highly emissive dimers in cells, used for imaging cellular structures. acs.org
Anthracene Carboximide derivative (mito-ACS)480575Not reportedProbe for mitochondrial hypochlorite (B82951) with high photostability. researchgate.net

This table presents data for related anthracene compounds to illustrate the range of properties achievable through substitution.

Photoactivatable Probes

Photoactivatable probes, or "caged" fluorophores, are powerful tools in biological imaging that remain non-fluorescent until activated by a specific wavelength of light. nih.govnih.gov This allows for precise spatiotemporal control over fluorescence, enabling the tracking of dynamic cellular processes. The design of these probes often involves the temporary modification of the fluorophore's structure to quench its emission, with the quenching group being photolabile.

The anthracene core is a viable candidate for the development of photoactivatable probes. For example, anthracene derivatives can react with singlet oxygen in a [4+2] cycloaddition to form endoperoxides, a reaction that disrupts the aromatic system and quenches fluorescence. acs.org This process can be reversible, restoring the fluorescent anthracene upon heating.

For this compound, the bromine atom could potentially be exploited in the design of a photoactivatable system. Carbon-bromine bonds can be cleaved by ultraviolet light, which could be envisioned as a mechanism to trigger a change in the molecule's electronic structure and "turn on" fluorescence. While this specific application has not been demonstrated for this compound, the principle is a key strategy in the field of photoactivatable probes. For example, phenanthrene-based probes have been developed where a hydrazone bond is photolytically cleaved to restore fluorescence. researchgate.net

Supramolecular Assembly and Self-Assembling Systemsnih.govacs.orgresearchgate.net

Supramolecular assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net Anthracene derivatives are known to participate in such assemblies, driven by π-π stacking interactions between the planar aromatic cores. acs.org These interactions are fundamental to the formation of functional nanostructures and advanced materials.

Non-Covalent Interactions in Crystal Engineeringnih.govmdpi.com

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the interplay of non-covalent interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing. These include:

π-π Stacking: The interaction between the electron clouds of adjacent anthracene rings.

C-H···π Interactions: The interaction of hydrogen atoms with the aromatic π-systems.

Halogen Bonding: The attractive interaction between the electrophilic region of the bromine atom and a nucleophilic region on an adjacent molecule. nih.gov

Br···Br Interactions: Close contacts between bromine atoms on neighboring molecules. mdpi.com

While a crystal structure for this compound is not publicly available, the analysis of closely related brominated aromatic compounds provides insight into the likely packing motifs. For example, studies on brominated BODIPY crystals have demonstrated the significant role of Br···Br interactions and other halogen bonds in directing the crystal packing. nih.gov The presence of the bromine atom in this compound makes it a prime candidate for forming halogen-bond-driven supramolecular architectures.

Aggregation-Induced Emission (AIE) Phenomenon Investigationresearchgate.netacs.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive in solution but become highly fluorescent upon aggregation. acs.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. Anthracene derivatives have been a focus of AIE research. nih.govresearchgate.netscispace.com

The AIE potential of this compound is an intriguing area for investigation. The bulky bromophenyl group attached to the anthracene core can induce a twisted conformation, which is a common structural feature in AIE-active molecules (AIEgens). This twisting can prevent the detrimental π-π stacking that typically leads to fluorescence quenching in the solid state for many planar aromatic molecules. Instead, upon aggregation, the intramolecular rotations of the phenyl and anthracene groups could be restricted, leading to a significant enhancement of fluorescence emission.

Several 9,10-disubstituted anthracene derivatives have been shown to exhibit AIE properties, where the steric hindrance between the substituents plays a key role in preventing fluorescence quenching in the aggregated state. acs.org

Table 2: Examples of AIE-active Anthracene Derivatives

CompoundKey Structural FeatureEmission in SolutionEmission in AggregateReference
9,10-distyrylanthrance (DSA) derivativesStyryl groups at 9 and 10 positionsWeakStrong acs.org
9,10-dithienylanthracene (DTA)Thienyl groups at 9 and 10 positionsWeakStrong scispace.com
9-anthraldehyde (AnA)Aldehyde group at 9 positionWeakStrong researchgate.net

This table showcases related AIE-active anthracene compounds to illustrate the principles of AIE in this class of molecules.

**future Research Directions and Emerging Paradigms for 9 3 Bromophenyl Anthracene**

Development of Sustainable Synthetic Routes

The synthesis of anthracene (B1667546) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. frontiersin.orgmcpherson.edu Future research will increasingly focus on the development of sustainable and green synthetic methodologies for 9-(3-Bromophenyl)anthracene and related compounds. This aligns with the broader goals of sustainable chemistry, which aim to reduce the environmental footprint of chemical processes while maintaining high efficiency and selectivity. frontiersin.org

Key areas of investigation will include:

Transition Metal Catalysis: Recent advancements in transition metal-catalyzed reactions offer promising avenues for more sustainable syntheses. frontiersin.org The evolution of cross-coupling reactions, particularly those using palladium and nickel catalysts, has enabled the efficient construction of complex anthracene-based structures. frontiersin.org Future work should focus on developing catalytic systems that utilize earth-abundant metals and operate under milder reaction conditions.

Green Chemistry Principles: The integration of green chemistry principles into synthetic methodologies is crucial. frontiersin.org This involves minimizing waste, reducing the reliance on toxic reagents and solvents, and designing processes with high atom economy. frontiersin.orgmcpherson.edu For instance, exploring solvent-free reactions or the use of benign solvents like ethanol (B145695) or ethyl acetate (B1210297) could significantly improve the sustainability of the synthesis of this compound. mcpherson.edu

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel without the need for intermediate purification steps can greatly enhance efficiency and reduce waste. Research into one-pot procedures for the synthesis of substituted anthracenes is an active area that could be applied to this compound.

Synthesis StrategyPotential Advantages
Earth-Abundant Metal CatalysisReduced cost and environmental impact compared to precious metal catalysts.
Benign Solvent SystemsLower toxicity and improved safety profile of the synthetic process. mcpherson.edu
One-Pot ReactionsIncreased efficiency, reduced waste, and lower operational costs.

Exploration of Novel Photophysical Phenomena

Anthracene and its derivatives are well-known for their interesting photophysical properties, which are crucial for their application in optoelectronic devices. mdpi.com The substitution pattern on the anthracene core can significantly influence these properties. rsc.org Future research on this compound should delve deeper into its unique photophysical characteristics.

Emerging research directions include:

Triplet-Triplet Annihilation (TTA) Upconversion: TTA is a process where two triplet-excited molecules interact to generate a higher-energy singlet excited state, leading to the emission of a photon with higher energy than the absorbed photons. wikipedia.org This phenomenon was first discovered in anthracene derivatives. wikipedia.org The efficiency of TTA can be influenced by the molecular structure. researchgate.netresearchgate.net Investigating the TTA properties of this compound could lead to its application in areas such as solar cells and bio-imaging. wikipedia.org

Solvatochromism: The sensitivity of a compound's absorption and emission spectra to the polarity of the solvent is known as solvatochromism. A deeper understanding of the solvatochromic behavior of this compound could inform its use as a fluorescent probe for sensing applications.

Substituent Effects: The bromine atom on the phenyl ring serves as a handle for further chemical modifications. Systematically replacing the bromine with various electron-donating or electron-withdrawing groups would allow for the fine-tuning of the compound's photophysical properties, such as its fluorescence quantum yield and emission wavelength. rsc.org This could lead to a library of related chromophores with tailored optical characteristics. researchgate.net

Photophysical PhenomenonPotential Application
Triplet-Triplet AnnihilationPhoton upconversion for enhanced solar cell efficiency. wikipedia.org
SolvatochromismFluorescent probes for sensing solvent polarity.
Tunable EmissionDevelopment of emitters for a range of colors in OLEDs. nih.gov

Integration into Hybrid Organic-Inorganic Perovskite Systems

Hybrid organic-inorganic perovskites have emerged as highly promising materials for next-generation solar cells. acs.org The performance and stability of perovskite solar cells (PSCs) are critically dependent on the hole-transporting material (HTM) used in the device architecture. acs.orgnih.gov Anthracene derivatives have been identified as potential HTMs due to their planar structure, which facilitates charge transport. mdpi.comresearchgate.net

Future research should explore the integration of this compound into perovskite systems in the following ways:

As a Hole-Transporting Material: The suitability of this compound as an HTM in PSCs should be systematically investigated. This would involve synthesizing the material and fabricating PSCs to evaluate its performance in terms of power conversion efficiency and long-term stability. mdpi.comrsc.org Anthracene-based HTMs have shown the potential to improve both the efficiency and stability of PSCs compared to the commonly used spiro-OMeTAD. rsc.orgrsc.org

As an Interfacial Layer: The introduction of thin layers of organic materials at the interface between the perovskite and other device components can passivate defects and improve charge extraction. The potential of this compound and its derivatives as interfacial materials in PSCs warrants investigation. Anthracene-based capping layers have been shown to enhance the thermal stability of perovskite films. acs.org

As a Dopant in HTM Layers: Doping existing HTMs with functional molecules can enhance their conductivity and improve device performance. The effect of doping standard HTMs with this compound could be a fruitful area of research.

Role in Perovskite Solar CellPotential Benefit
Hole-Transporting MaterialImproved power conversion efficiency and device stability. researchgate.netrsc.org
Interfacial LayerDefect passivation and enhanced charge extraction. acs.org
Dopant in HTMIncreased conductivity of the hole-transport layer.

Advanced Device Architectures and Performance Enhancement Strategies

The unique properties of anthracene-based semiconductors make them suitable for a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The planar structure of anthracene promotes strong intermolecular interactions, which are beneficial for charge transport. rsc.orgsci-hub.se

Future research on this compound should focus on its incorporation into advanced device architectures:

Organic Field-Effect Transistors (OFETs): The performance of OFETs is largely determined by the organic semiconductor used as the active layer. sci-hub.se Investigating the charge transport properties of this compound in single-crystal and thin-film transistors could reveal its potential for applications in flexible electronics and sensors. researchgate.netsci-hub.se The relationship between molecular packing and charge mobility is a key area of study for anthracene-based OFETs. sci-hub.se

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known to be efficient blue emitters, a crucial component for full-color displays and white lighting. nih.govchemistryviews.org The electroluminescent properties of this compound should be explored in OLED devices. rsc.org Performance enhancement strategies could involve the design of novel device structures, such as multi-layer or thermally activated delayed fluorescence (TADF) OLEDs, to maximize efficiency and operational lifetime. nbinno.com

Molecular Engineering for Enhanced Performance: The performance of devices based on this compound can be further enhanced through molecular engineering. This includes the introduction of bulky substituents to control molecular packing or the strategic placement of functional groups to tune the energy levels for improved charge injection and transport. nbinno.comacs.org

Device ApplicationKey Performance Metric
Organic Field-Effect TransistorsCharge carrier mobility. researchgate.netacs.org
Organic Light-Emitting DiodesExternal quantum efficiency and color purity. nih.govrsc.org
Flexible ElectronicsMechanical flexibility and durability. sci-hub.se

Machine Learning and AI-Driven Material Discovery for Related Chromophores

Future research in this area could involve:

Predictive Modeling: Developing ML models to predict the electronic and photophysical properties of anthracene derivatives based on their molecular structure. nih.govbiorxiv.org These models can be trained on existing datasets of known compounds to learn structure-property relationships. researchgate.netmit.edu This would enable the rapid screening of virtual libraries of chromophores related to this compound to identify promising candidates for specific applications. cmu.edunoaa.gov

Generative Models: Utilizing generative AI algorithms, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel molecular structures with targeted properties. strath.ac.uk These models can explore the vast chemical space of anthracene derivatives and propose new compounds that are likely to exhibit high performance in applications like OLEDs or solar cells.

High-Throughput Virtual Screening: Combining ML models with high-throughput computational chemistry methods to create a pipeline for the rapid discovery of new materials. researchgate.net This approach can significantly reduce the number of candidate molecules that need to be synthesized and tested experimentally, thereby accelerating the materials discovery cycle. cmu.eduresearchgate.net

AI/ML ApproachObjective
Predictive ModelingForecast the properties of new molecules before synthesis. nih.govbiorxiv.org
Generative ModelsDesign novel molecules with desired characteristics. strath.ac.uk
High-Throughput ScreeningRapidly evaluate large libraries of virtual compounds. cmu.eduresearchgate.net

Expansion into Bio-Related Applications with Modified Derivatives

The fluorescent properties of anthracene derivatives make them attractive candidates for various biological applications, such as bioimaging and sensing. mdpi.comrsc.org The ability to modify the anthracene core allows for the development of probes with specific functionalities. mdpi.com

Future research should focus on modifying this compound to expand its utility in the biological realm:

Fluorescent Probes: The bromine atom on the phenyl ring can be replaced with other functional groups through cross-coupling reactions. This would allow for the attachment of recognition moieties that can selectively bind to specific biomolecules or ions. The resulting derivatives could be used as fluorescent probes for the detection and imaging of these targets in biological systems. nih.govchem-soc.si

Singlet Oxygen Generation and Trapping: Anthracene derivatives can react with singlet oxygen, a reactive oxygen species, which has implications for photodynamic therapy and for studying oxidative stress in biological systems. mdpi.comrsc.org The reactivity of modified this compound derivatives with singlet oxygen could be explored for these applications. nsf.gov

Cellular Imaging: The development of anthracene derivatives that can cross cell membranes and localize in specific organelles is a key goal for bioimaging applications. rsc.org Modifying the lipophilicity and charge of this compound could lead to new fluorescent dyes for high-resolution cellular imaging. mdpi.comrsc.org

Bio-Related ApplicationDesired Property of Derivative
Fluorescent SensingHigh selectivity and sensitivity for the target analyte. nih.govchem-soc.si
Photodynamic TherapyEfficient generation of singlet oxygen upon light irradiation. mdpi.com
Cellular ImagingGood cell permeability and low cytotoxicity. rsc.org

Q & A

Q. How do substituents on the anthracene core affect photophysical properties?

  • Structure-Property Relationships : Derivatives like 9-[(E)-2-styryl]anthracene show absorption maxima at 385–389 nm (ε = 8,793–10,667 L/mol·cm at λ=365 nm). Electron-withdrawing groups (e.g., CN) redshift absorption due to extended conjugation .
  • Applications : Such properties enable use in OLEDs and sensors. For example, twisted bianthracenes (dihedral angle ~89.4°) minimize excimer formation, enhancing electroluminescence efficiency .

Q. How can contradictions in bromination reaction yields be resolved?

  • Data Analysis : Discrepancies arise from solvent polarity (DCM vs. DMSO) and catalysts (ZnBr2/NaBiO3 vs. DBU). Multi-gram scale trials in DCM show >90% yield, while DMSO fails due to poor Br2 solubility .
  • Experimental Design : Systematic solvent screening (polarity, boiling point) and kinetic studies (TLC monitoring) are recommended to identify optimal conditions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystallization Issues : Bulky bromophenyl groups induce steric hindrance, reducing crystal symmetry.
  • Solutions : Slow evaporation from DCM/hexane mixtures promotes single-crystal growth. SHELXD/SHELXE pipelines improve phase resolution for low-symmetry structures .

Key Considerations for Researchers

  • Data Validation : Cross-reference sublimation enthalpy (ΔH_sub = 100.5 ± 1.8 kJ/mol) and ionization energy (7.48–7.58 eV) with computational models (e.g., DFT).
  • Safety Compliance : Follow CLP/GHS guidelines for hazard classification and disposal .
  • Advanced Applications : Explore electroluminescent device integration using solution-processable anthracene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.